molecular formula C17H13FN4O3S B2993368 Moz-IN-2

Moz-IN-2

Cat. No.: B2993368
M. Wt: 372.4 g/mol
InChI Key: WYMCVPPNOFFNGE-UHFFFAOYSA-N
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Description

MOZ-IN-2 is a chemical compound known for its role as an inhibitor of the protein MOZ, which is a member of the histone acetyltransferases family. Histone acetyltransferases are enzymes that acetylate conserved lysine amino acids on histone proteins, which can impact gene expression. This compound has an IC50 value of 125 μM, indicating its potency in inhibiting the activity of MOZ .

Mechanism of Action

Target of Action

Moz-IN-2 is a potent inhibitor of the protein MOZ . MOZ, also known as MYST3 or KAT6A, is a member of the histone acetyltransferases (HATs) family . HATs play a crucial role in several biological settings, including the regulation of gene expression .

Mode of Action

This compound interacts with MOZ by inhibiting its acetyltransferase activity . The inhibition of MOZ by this compound is significant, with an IC50 value of 125 μM . This interaction leads to changes in the acetylation status of histone proteins, which can affect gene expression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the INK4A-ARF pathway . MOZ has been shown to inhibit senescence via this pathway . In addition, MOZ is required to maintain normal levels of histone 3 lysine 9 (H3K9) and H3K27 acetylation at the transcriptional start sites of at least four genes, Cdc6, Ezh2, E2f2, and Melk . These genes are known inhibitors of the INK4A-ARF pathway .

Pharmacokinetics

It is known that this compound is soluble in dmso at a concentration of 100 mg/ml . This suggests that this compound could have good bioavailability, but further studies are needed to confirm this.

Result of Action

The inhibition of MOZ by this compound leads to changes in the acetylation status of histone proteins, affecting gene expression . This can result in the modulation of cellular processes such as cell proliferation and differentiation . In the context of cancer, the inhibition of MOZ could potentially suppress tumor growth .

Biochemical Analysis

Biochemical Properties

Moz-IN-2 interacts with the MOZ protein, which is a member of the histone acetyltransferases family . Histone acetylation plays a crucial role in the regulation of gene expression in response to environmental stress . The acetylation of histones by histone acetyltransferases like MOZ results in a dispersed structure of chromatin, which becomes accessible by transcriptional factors .

Cellular Effects

The cellular effects of this compound are primarily due to its inhibitory action on the MOZ protein. This inhibition can disrupt interactions with transcriptional/chromatin regulators, such as DOT1L . This disruption can decrease cell proliferation and cause significant reductions in tumor burden in vivo .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the MOZ protein, a member of histone acetyltransferases . This inhibition disrupts the acetylation process, thereby affecting the structure of chromatin and the accessibility of transcriptional factors .

Metabolic Pathways

This compound is involved in the metabolic pathway of histone acetylation . It interacts with the MOZ protein, a histone acetyltransferase, thereby affecting the acetylation process. This could potentially affect metabolic flux or metabolite levels.

Subcellular Localization

Given its role as an inhibitor of the MOZ protein, it is likely that it may be localized in the nucleus where histone acetylation occurs . Its activity or function could be affected by any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MOZ-IN-2 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary, but it generally includes:

    Formation of the Core Structure: This step involves the construction of the main molecular framework, often through a series of condensation reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups necessary for the compound’s activity. This can include halogenation, sulfonation, and other modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

MOZ-IN-2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

MOZ-IN-2 has a wide range of applications in scientific research:

    Chemistry: It is used as a tool to study the function of histone acetyltransferases and their role in gene regulation.

    Biology: this compound helps in understanding the epigenetic mechanisms that control gene expression and cellular differentiation.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in diseases where histone acetylation is dysregulated, such as cancer.

    Industry: this compound can be used in the development of new drugs and therapeutic agents targeting epigenetic pathways.

Comparison with Similar Compounds

MOZ-IN-2 is unique in its specific inhibition of the MOZ protein. Similar compounds include other histone acetyltransferase inhibitors such as:

    CPTH2: Another inhibitor of histone acetyltransferases with different specificity and potency.

    Curcumin: A natural compound with broad histone acetyltransferase inhibitory activity.

    WM-8014: A synthetic inhibitor with a different mechanism of action compared to this compound.

These compounds vary in their specificity, potency, and applications, highlighting the unique properties of this compound in targeting the MOZ protein specifically .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

N'-(benzenesulfonyl)-2-fluoro-5-pyridazin-4-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3S/c18-16-7-6-12(13-8-9-19-20-11-13)10-15(16)17(23)21-22-26(24,25)14-4-2-1-3-5-14/h1-11,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMCVPPNOFFNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)C3=CN=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.